molecular formula C7H7N3O B1384302 3-Amino-1H-indazol-4-ol CAS No. 88805-68-9

3-Amino-1H-indazol-4-ol

Cat. No. B1384302
CAS RN: 88805-68-9
M. Wt: 149.15 g/mol
InChI Key: PGBXYVFBYTUTLP-UHFFFAOYSA-N
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Description

3-Amino-1H-indazol-4-ol is a heterocyclic compound . Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The synthesis of indazoles, including this compound, involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Antiproliferative and Anticancer Properties Indazole derivatives, including those related to 3-Amino-1H-indazol-4-ol, have demonstrated significant antiproliferative activity. For instance, 1H-Benzo[f]indazole-4,9-dione derivatives, linked with various amino acids, exhibited promising antiproliferative effects against certain cancer cell lines, highlighting their potential as novel anticancer agents (Molinari et al., 2015).

Antimicrobial Activity Some derivatives of this compound have shown significant antimicrobial properties. Compounds synthesized through the Grieco condensation method displayed activity against various bacterial and fungal species, suggesting their utility in developing antimicrobial agents (Yakaiah et al., 2008).

Structural Analysis and Drug Development Extensive structural analysis, including single-crystal X-ray analysis and density functional theory (DFT) studies, has been conducted on indazole derivatives. These studies provide insights into their molecular structure and electronic properties, aiding in the design and development of pharmaceuticals with targeted biological activities (Lu et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 7-Amino-1H-indazole, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-amino-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3,11H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBXYVFBYTUTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527676
Record name 3-Amino-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88805-68-9
Record name 3-Amino-1H-indazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88805-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 20 ml of diethyl ether solution containing 600 mg of magnesium powder was added dropwise a mixed solution consisting of 1.68 g of 3-amino-4-chloroindazole prepared by the method as described in Beck. Gunkther et al., Justus Liebigs Ann. Chem., 716, 47(1968), 2.06 g of isopropyl bromide and 20 ml of diethyl ether. Into the solution were introduced dried oxygen gas and dried carbon dioxide gas for 10 hours so as to reflux the solution, and the solution was left to stand for 12 hours. The pH of the solution was adjusted to 4.0 by adding dropwise sulfuric acid to the solution at 0° C. The solution was added with 50 ml of water and filtered. To the aqueous layer of the filtrate was added an aqueous potassium carbonate solution to separate crystals. The crystals were obtained by filtration and dried to give 0.626 g of 3-amino-4-hydroxyindazole having the following analytical values in a yield of 42%.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
600 mg
Type
reactant
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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